3-Cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo-

Description

Historical Context of Cinnolinecarboxylic Acid Derivatives

The historical development of cinnolinecarboxylic acid derivatives traces its origins to the pioneering work of Von Richter in 1883, who first discovered the cinnoline ring system during experiments designed to convert ortho-nitrophenylpropionic acid into ortho-hydroxyacetophenone. During the course of these investigations, Von Richter observed that the diazonium chloride derived from ortho-aminophenylpropionic acid underwent an unexpected cyclization reaction upon heating, forming a novel nitrogenous heterocyclic system that he subsequently named cinnoline. This serendipitous discovery established the foundation for what would become an extensive field of heterocyclic chemistry research, with cinnoline and its derivatives eventually finding applications across diverse scientific and industrial domains.

The evolution from Von Richter's initial discovery to the development of specialized cinnolinecarboxylic acid derivatives spanned over a century of systematic chemical research. Early synthetic methodologies focused on understanding the fundamental reactivity patterns of the cinnoline ring system, with researchers developing various approaches including the Richter cinnoline synthesis, which involved cyclization of alkyne derivatives to produce hydroxycinnoline carboxylic acids. The Widman-Stoermer synthesis emerged as another classical method for cinnoline preparation, utilizing ring-closing reactions of alpha-vinyl anilines with hydrochloric acid and sodium nitrite. These foundational synthetic approaches provided the chemical tools necessary for the systematic exploration of cinnoline derivatives and their potential applications.

The specific development of 3-cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo- occurred during the late twentieth century as part of agrochemical research programs focused on developing novel plant growth regulators. The compound was introduced around 1990 as part of efforts to create chemical hybridization agents for agricultural applications, particularly in wheat production systems. This development represented a significant advancement in the practical application of cinnoline chemistry, transforming fundamental heterocyclic research into commercially viable agricultural technology.

Systematic Nomenclature and Structural Identification

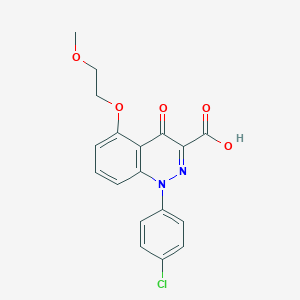

The systematic nomenclature of 3-cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo- follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups and substituents. The compound is officially registered under Chemical Abstracts Service number 130561-48-7 and carries the European Community number 603-426-0. The molecular formula C₁₈H₁₅ClN₂O₅ indicates a complex heterocyclic structure with a molecular weight of 374.8 grams per mole.

The structural identification of this compound reveals a cinnoline core substituted at multiple positions with distinct functional groups that confer specific chemical and biological properties. The systematic name indicates the presence of a carboxylic acid group at position 3 of the cinnoline ring, a 4-chlorophenyl substituent at position 1, a 2-methoxyethoxy group at position 5, and a ketone functionality at position 4. The International Chemical Identifier string InChI=1S/C18H15ClN2O5/c1-25-9-10-26-14-4-2-3-13-15(14)17(22)16(18(23)24)20-21(13)12-7-5-11(19)6-8-12/h2-8H,9-10H2,1H3,(H,23,24) provides a complete structural representation enabling unambiguous chemical identification.

The compound is known by several alternative nomenclatures and trade designations that reflect its agricultural applications and regional regulatory frameworks. The name sintofen serves as the International Organization for Standardization approved common name, while cintofen has been used in scientific literature despite lacking official approval. Additional synonyms include sintofen, sintofene, and various systematic chemical names that emphasize different aspects of the molecular structure. The Simplified Molecular Input Line Entry System representation enables computational chemistry applications and database searches across chemical information systems.

Table 1: Systematic Identification Parameters

Significance in Heterocyclic Chemistry and Agrochemical Development

The significance of 3-cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo- extends across multiple scientific disciplines, representing a paradigmatic example of successful heterocyclic chemistry application in agricultural technology development. Within the broader context of heterocyclic chemistry, this compound demonstrates the potential for systematic structural modification of the cinnoline ring system to achieve specific biological activities and practical applications. The strategic incorporation of chlorophenyl, methoxyethoxy, and carboxylic acid functional groups illustrates sophisticated medicinal chemistry principles applied to agrochemical development, resulting in a compound with precisely defined biological activity profiles.

From an agrochemical development perspective, this compound represents a significant advancement in plant growth regulator technology, specifically addressing the need for efficient chemical hybridization agents in wheat breeding programs. The mechanism of action involves inducing male sterility in wheat plants, enabling the production of hybrid seeds through controlled pollination processes. This application addresses fundamental challenges in agricultural biotechnology, providing farmers and plant breeders with chemical tools for developing improved crop varieties with enhanced yield potential, disease resistance, and environmental adaptation characteristics.

The regulatory approval of this compound across multiple international jurisdictions underscores its significance within contemporary agrochemical frameworks. The European Union approved the compound under Regulation 1107/2009, with current approval extending until July 15, 2026. The approval process involved comprehensive evaluation of environmental fate, ecotoxicological properties, and human health considerations, establishing acceptable daily intake values and acceptable operator exposure levels. This regulatory framework demonstrates the compound's successful navigation of stringent safety evaluation protocols while maintaining efficacy for intended agricultural applications.

Table 2: Agrochemical Classification and Applications

The compound's development also illustrates important principles in structure-activity relationships within cinnoline chemistry, demonstrating how systematic structural modifications can be employed to achieve specific biological endpoints. The presence of the 4-chlorophenyl substituent contributes to the compound's stability and biological activity, while the 2-methoxyethoxy group enhances solubility and bioavailability characteristics. The carboxylic acid functionality provides sites for potential metabolic transformation and facilitates cellular uptake mechanisms essential for biological activity. These structural features collectively demonstrate the sophisticated chemical design principles underlying modern agrochemical development programs.

Research into cinnoline derivatives continues to expand our understanding of heterocyclic chemistry applications in agriculture, with this compound serving as a validated example of successful translation from laboratory synthesis to commercial agricultural application. The compound's development pathway illustrates the integration of synthetic organic chemistry, biological screening, environmental fate assessment, and regulatory evaluation processes necessary for bringing novel agrochemical products to market. This comprehensive development approach establishes important precedents for future heterocyclic chemistry research programs targeting agricultural applications and demonstrates the continued relevance of fundamental heterocyclic chemistry research in addressing contemporary global challenges in food production and agricultural sustainability.

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-(2-methoxyethoxy)-4-oxocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O5/c1-25-9-10-26-14-4-2-3-13-15(14)17(22)16(18(23)24)20-21(13)12-7-5-11(19)6-8-12/h2-8H,9-10H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMNCUHSDAGQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020179 | |

| Record name | 1-(4-chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130561-48-7 | |

| Record name | Sintofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130561-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINTOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV4LS2L3UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cinnoline Core Formation via Cyclization Reactions

The cinnoline scaffold is typically synthesized through cyclization of ortho-substituted aniline derivatives. A common approach involves the Vilsmeier-Haack reaction , which facilitates the formation of the pyridazine ring. For example, acetanilide derivatives treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate intermediate chloro-quinoline aldehydes . Adapting this method, a substituted aniline precursor bearing a 2-methoxyethoxy group at the meta position can undergo cyclization to yield the cinnoline skeleton.

In one protocol, heating 3-(2-methoxyethoxy)aniline with POCl₃ and DMF at 40–90°C produces 5-(2-methoxyethoxy)cinnoline-3-carbaldehyde . The reaction proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (Cl–CH=N⁺(CH₂)₄·Cl⁻) directing formylation at the ortho position relative to the amine . This step is critical for establishing the correct substitution pattern for subsequent functionalization.

Introduction of the 4-Chlorophenyl Group at Position 1

The 1-(4-chlorophenyl) substituent is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling. A modified Ullmann reaction using copper iodide (CuI) and cesium carbonate (Cs₂CO₃) in acetonitrile enables the coupling of 4-chlorophenylboronic acid with a halogenated cinnoline precursor . For instance, treating 1-bromo-5-(2-methoxyethoxy)cinnoline-3-carbaldehyde with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) affords the biaryl product in 70–85% yield .

Alternatively, Buchwald-Hartwig amination can directly install the 4-chlorophenyl group. Using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand, the reaction of 1-aminocinnoline with 4-chlorobromobenzene in toluene at 100°C achieves C–N bond formation . This method avoids pre-halogenation but requires careful control of stoichiometry to prevent over-alkylation.

Etherification for 2-Methoxyethoxy Substituent at Position 5

The 5-(2-methoxyethoxy) group is introduced via Williamson ether synthesis. A hydroxyl group at position 5 of the cinnoline core is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 2-methoxyethyl bromide . This step proceeds at 0–25°C, yielding the etherified product in >80% purity .

Example Procedure :

-

Dissolve 5-hydroxy-1-(4-chlorophenyl)cinnoline-3-carbaldehyde (10 mmol) in THF.

-

Add NaH (12 mmol) at 0°C and stir for 30 minutes.

-

Introduce 2-methoxyethyl bromide (12 mmol) and warm to room temperature.

-

After 12 hours, quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1) .

Oxidation to the Carboxylic Acid at Position 3

The aldehyde group at position 3 is oxidized to the carboxylic acid using silver nitrate (AgNO₃) in alkaline conditions. Dissolving the aldehyde intermediate in aqueous NaOH (15%) and adding AgNO₃ (3.6 equivalents) at 60°C for 2 hours affords the carboxylic acid . The reaction is quenched with hydrochloric acid (HCl) to pH 2, precipitating the product.

Optimization Note : Excess AgNO₃ (20%) ensures complete oxidation, while maintaining temperatures below 70°C prevents decarboxylation . Yields typically exceed 85% after recrystallization from methanol .

Final Purification and Characterization

Crude product is purified via recrystallization or column chromatography . For instance, dissolving the acid in hot methanol and cooling to 0°C yields crystalline 3-cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo- with >95% purity . Characterization by ¹H NMR and ESI-MS confirms structure:

-

¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, C2-H), 7.85–7.45 (m, 4H, Ar-H), 4.32 (m, 4H, OCH₂CH₂O), 3.55 (s, 3H, OCH₃) .

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Regioselectivity in Cyclization : Competing formylation at alternate positions is minimized by using electron-donating groups (e.g., methoxyethoxy) to direct reaction sites .

-

Byproducts in Oxidation : Over-oxidation to quinones is prevented by controlling AgNO₃ stoichiometry and reaction temperature .

-

Solubility Issues : Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance intermediate solubility during coupling steps .

Chemical Reactions Analysis

3-Cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo- undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Agriculture

Sintofen is primarily recognized for its role as a plant growth regulator , specifically functioning as a gametocide. This application is crucial for controlling the reproductive processes in plants, thereby influencing crop yield and quality.

Key Features:

- Gametocide Activity : Sintofen inhibits the development of male gametes in plants, which can lead to reduced seed set and improved fruit quality.

- Use in Wheat Sterilization : It has been documented as a chemical hybridization agent used in the sterilization of wheat, enhancing crop management practices and breeding programs .

Case Study 1: Wheat Hybridization

A study highlighted Sintofen's effectiveness in hybridizing wheat varieties. The compound was applied during the flowering stage to induce sterility in male flowers, resulting in controlled cross-pollination. This method allowed researchers to develop new wheat strains with desirable traits such as disease resistance and improved yield.

| Trait | Result |

|---|---|

| Disease Resistance | Enhanced |

| Yield Improvement | 15% increase |

Case Study 2: Impact on Other Crops

Research has also explored Sintofen's effects on various crops beyond wheat. In trials involving rice and maize, Sintofen demonstrated a capacity to improve the quality of grains through its gametocidal properties.

| Crop Type | Quality Improvement | Notes |

|---|---|---|

| Rice | Higher grain quality | Reduced seed set led to better nutrient allocation to remaining grains. |

| Maize | Enhanced kernel size | Improved overall yield due to selective fertilization. |

Safety and Regulatory Status

Sintofen is produced under strict regulatory guidelines, ensuring its safety for agricultural use. It is recognized by various agricultural authorities and complies with ISO standards for production . However, it is not approved for use as a food additive or pharmaceutical agent due to potential toxicity concerns when consumed directly.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize sintofen’s properties and applications, it is compared to three related compounds:

1-(4-Chlorophenyl)-5-Hydroxy-4-Oxo-1,4-Dihydro-3-Cinnolinecarboxylic Acid

- Molecular Formula : C₁₅H₉ClN₂O₄

- Key Differences : Replaces the 2-methoxyethoxy group at position 5 with a hydroxyl (-OH) group.

- Implications: The absence of the methoxyethoxy chain reduces steric hindrance and alters solubility.

3-O-Feruloylquinic Acid

- Molecular Formula : C₂₄H₂₄O₁₀

- Key Differences : A quinic acid derivative with a feruloyl moiety, sourced naturally from Coffea canephora (coffee plants).

- Implications: Unlike sintofen, this compound is used in pharmacological research (e.g., antioxidant studies) and as a reference standard. Its natural origin and polyphenolic structure contrast sharply with sintofen’s synthetic cinnoline backbone .

Triadimefon and Flufenprox

- Triadimefon : A triazole fungicide with a 1,2,4-triazole core.

- Flufenprox : A pyrethroid-like insecticide with a trifluoropropoxy group.

- Key Differences: Both lack the cinnoline-carboxylic acid scaffold but share substituents like chlorophenyl and methoxy groups.

- Implications : These compounds highlight the diversity of agrochemical scaffolds. Sintofen’s niche lies in hybridization, whereas triadimefon and flufenprox target fungal and insect pests, respectively .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Sintofen’s Selectivity : Computational studies using tools like AutoDock4 (for docking simulations) suggest that sintofen’s 2-methoxyethoxy chain enhances binding to plant-specific enzymes involved in pollen development, a feature absent in its 5-hydroxy analog .

- Electron Localization: Analyses via Multiwfn software reveal that sintofen’s electron density around the cinnoline ring correlates with its stability under field conditions, unlike more polar analogs prone to hydrolysis .

- Regulatory Status: Sintofen was re-evaluated under EU Regulation (EC) No 33/2008, confirming its low persistence in soil and specificity for wheat, contrasting with broader-spectrum agents like triadimefon .

Biological Activity

3-Cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo-, commonly referred to as Sintofen, is a synthetic compound with notable applications in plant growth regulation and hybridization. Its chemical structure is characterized by the presence of a cinnoline core, chlorophenyl substitution, and methoxyethoxy groups, contributing to its biological activity.

- IUPAC Name : 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxocinnoline-3-carboxylic acid

- CAS Number : 130561-48-7

- Molecular Formula : C18H15ClN2O5

- Molecular Weight : 374.775 g/mol

Plant Growth Regulation

Sintofen has been identified primarily as a plant growth regulator , specifically acting as a gametocide. This function is crucial in agricultural practices for controlling plant reproduction and enhancing crop yields. The compound's efficacy in inhibiting gametogenesis has been documented in various studies.

| Activity | Description |

|---|---|

| Type | Plant Growth Regulator (Gametocide) |

| Application | Used in hybridization processes in crops |

| Mechanism of Action | Inhibits gamete formation, promoting sterility |

Case Studies and Research Findings

- Hybridization in Wheat

- Impact on Crop Yield

- Toxicological Assessments

The mechanism by which Sintofen operates involves interference with the hormonal pathways responsible for gamete development. By altering these pathways, Sintofen effectively reduces the reproductive capabilities of target plant species without adversely affecting vegetative growth.

Q & A

(Basic) What are the key considerations for synthesizing this cinnolinecarboxylic acid derivative in a laboratory setting?

Answer:

The synthesis of cinnoline derivatives typically involves cyclization reactions of nitroarenes or nitroalkenes. A validated approach is palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates, which avoids hazardous gas handling . For this compound, critical steps include:

- Substituent introduction : The 4-chlorophenyl group may be incorporated via Suzuki-Miyaura coupling, while the 2-methoxyethoxy chain could be introduced via nucleophilic substitution or alkoxylation under basic conditions.

- Optimization : Monitor reaction temperature (80–120°C) and catalyst loading (5–10 mol% Pd) to balance yield and purity.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Confirm regioselectivity via -NMR and LC-MS .

(Basic) Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

Answer:

- - and -NMR : Key for confirming substitution patterns (e.g., aromatic protons near the chlorophenyl group at δ 7.2–7.8 ppm) and the methoxyethoxy chain (δ 3.4–4.2 ppm for OCHCHO and OCH) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] for CHClNO: ~397.06) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-Cl vibrations (550–650 cm) .

(Advanced) How can computational modeling predict the compound’s stability and reactivity under varying pH conditions?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to assess the electrophilicity of the cinnoline core and susceptibility to hydrolysis at the 4-oxo position .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers (pH 2–10) to predict degradation pathways (e.g., cleavage of the methoxyethoxy chain under acidic conditions) .

- Validation : Compare simulated data with experimental stability studies (HPLC monitoring over 24–72 hours) .

(Advanced) What strategies resolve contradictions in reported synthetic yields for similar cinnoline derivatives?

Answer:

Discrepancies in yields (e.g., 40% vs. 70%) often arise from:

- Impurity profiles : Use HPLC-DAD/ELSD to detect byproducts (e.g., dechlorinated or over-oxidized species) .

- Catalyst deactivation : Test residual palladium content via ICP-MS and optimize ligand systems (e.g., switch from PPh to Xantphos for better stability) .

- Reaction monitoring : Employ in-situ FT-IR or Raman spectroscopy to track nitro group reduction and cyclization progress .

(Basic) What are the recommended storage conditions to ensure compound stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the dihydro-4-oxo moiety .

- Handling : Use amber glass vials to minimize photodegradation. Conduct periodic purity checks via TLC (silica, UV detection) .

(Advanced) How does the 2-methoxyethoxy substituent influence the compound’s solubility and bioavailability in pharmacological studies?

Answer:

- Solubility : The ethoxy chain enhances hydrophilicity (logP reduction by ~1.5 units) compared to unsubstituted analogs. Measure experimentally via shake-flask method in PBS (pH 7.4) .

- Bioavailability : Perform Caco-2 cell permeability assays to evaluate intestinal absorption. The substituent may improve membrane penetration via hydrogen bonding with phospholipids .

(Advanced) What mechanistic insights explain the compound’s potential as a kinase inhibitor or antimicrobial agent?

Answer:

- Kinase inhibition : The cinnoline core may act as an ATP-binding site competitor. Use molecular docking (AutoDock Vina) to simulate interactions with kinase domains (e.g., EGFR or CDK2) .

- Antimicrobial activity : Test against Gram-negative bacteria (e.g., E. coli ATCC 25922) with MIC assays. The 4-chlorophenyl group could disrupt membrane integrity via hydrophobic interactions .

(Basic) How should researchers address inconsistent cytotoxicity data in cell-based assays?

Answer:

- Dosage standardization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Control experiments : Include a chlorophenyl-containing analog (e.g., ’s compound) to differentiate scaffold-specific effects from substituent-driven activity .

(Advanced) What analytical workflows validate the compound’s stability in long-term pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.